molecular formula C10H13BrN2O3 B13249996 tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate

tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No.: B13249996
M. Wt: 289.13 g/mol
InChI Key: NRFGOBKYVKGGNJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyridinone moiety play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-oxo-1H-pyridin-3-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-7-4-6(11)5-12-8(7)14/h4-5H,1-3H3,(H,12,14)(H,13,15)

InChI Key

NRFGOBKYVKGGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CNC1=O)Br

Origin of Product

United States

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